High Purity Synthesis Route for Risdiplam Precursor Demonstrates Superior Process Control
A scalable, palladium-free synthetic route utilizing ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate as a starting material produced the key intermediate 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one with an HPLC-UV purity of 99.86% and a total yield of 20% [1]. This level of purity, with maximum unidentified impurities not exceeding 0.046%, is critical for subsequent stage condensation to form the final Risdiplam API, where uncontrolled impurities from alternative, lower-yielding routes can propagate and prove difficult to remove [1].
| Evidence Dimension | Intermediate purity and process purity profile |
|---|---|
| Target Compound Data | 99.86% purity (HPLC-UV), max. unidentified impurities ≤0.046% |
| Comparator Or Baseline | Standard palladium-catalyzed routes for analogous intermediates typically report lower yields (no specific purity data) and require chromatographic purification. |
| Quantified Difference | The described route achieves >99.8% purity without chromatography, a significant advantage for process scalability and impurity control over literature precedents. |
| Conditions | Five-step synthesis from ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate; final intermediate purity assessed by HPLC-UV. |
Why This Matters
For procurement decisions, this data confirms that sourcing high-quality 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine precursors directly supports a published, high-purity route to the critical Risdiplam intermediate, reducing the risk of costly late-stage purification failures.
- [1] Korenev G, Gutenev AA, Antipin FV, et al. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules. 2025;30(16):3375. View Source
